1-(2-Methylquinolin-3-yl)ethanone
Overview
Description
1-(2-Methylquinolin-3-yl)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields. Quinoline derivatives are widely utilized in medicine, food, catalysts, dyes, materials, refineries, and electronics
Mechanism of Action
Target of Action
1-(2-Methylquinolin-3-yl)ethanone is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to interact with a variety of biological targets, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents
Mode of Action
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
These could potentially include pathways related to cell cycle regulation , DNA replication , and protein synthesis , among others .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally influenced by their chemical structure, and modifications can lead to changes in bioavailability .
Result of Action
Given the known activities of quinoline derivatives, it can be inferred that the compound may have potentialantimicrobial , antiviral , and anticancer effects, among others .
Preparation Methods
The synthesis of 1-(2-Methylquinolin-3-yl)ethanone typically involves the condensation of 2-methylquinoline-3-carbaldehyde with ethanone derivatives. One common method includes the reaction of 2-methylquinoline-3-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide . The reaction conditions often involve refluxing the mixture in an appropriate solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, forming 1-(2-Methylquinolin-3-yl)ethanol.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methylquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
1-(2-Methylquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A closely related compound with a methyl group at the 2-position.
3-Quinolinecarboxylic acid: An oxidized derivative of quinoline.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-methylquinolin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8-11(9(2)14)7-10-5-3-4-6-12(10)13-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDWGFQXJYJNIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406062 | |
Record name | 3-Acetyl-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14208-35-6 | |
Record name | 3-Acetyl-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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